Tert-butyl 2-(2-bromo-4-cyanophenoxy)acetate
Overview
Description
Tert-butyl 2-(2-bromo-4-cyanophenoxy)acetate: is a chemical compound with a molecular formula of C₁₄H₁₄BrNO₃. It is a derivative of phenol and contains a bromine atom and a cyano group attached to the benzene ring. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The compound can be synthesized through the esterification of 2-(2-bromo-4-cyanophenoxy)acetic acid with tert-butanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Nucleophilic Substitution Reaction: Another method involves the reaction of 2-(2-bromo-4-cyanophenoxy)chloroacetic acid with tert-butanol under basic conditions.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is typically produced in a batch process where reactants are mixed in a reactor vessel, and the reaction is carried out under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired purity level.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like sodium cyanide (NaCN) and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: 2-(2-bromo-4-cyanophenoxy)acetic acid or 2-(2-bromo-4-cyanophenoxy)acetone.
Reduction: 2-(2-bromo-4-aminophenoxy)acetate.
Substitution: Various substituted phenols or amines depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a probe in biological studies to understand the interaction of brominated compounds with biological systems. Medicine: Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The compound exerts its effects through nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with enzymes or receptors in biological systems.
Comparison with Similar Compounds
Tert-butyl 2-(2-bromo-4-chlorophenoxy)acetate: Similar structure but with a chlorine atom instead of a cyano group.
2-Bromo-4-tert-butylphenol: Contains a tert-butyl group and a bromine atom on the phenol ring.
Uniqueness: Tert-butyl 2-(2-bromo-4-cyanophenoxy)acetate is unique due to the presence of both a bromine atom and a cyano group, which allows for diverse chemical reactivity and applications compared to similar compounds.
Properties
IUPAC Name |
tert-butyl 2-(2-bromo-4-cyanophenoxy)acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3/c1-13(2,3)18-12(16)8-17-11-5-4-9(7-15)6-10(11)14/h4-6H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBVEQDEZCWHMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=C(C=C(C=C1)C#N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.